molecular formula C24H22N6 B1260276 Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- CAS No. 874657-90-6

Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-

Cat. No.: B1260276
CAS No.: 874657-90-6
M. Wt: 394.5 g/mol
InChI Key: YUGRWLHLWREHAP-UHFFFAOYSA-N
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Description

Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- is a heterocyclic compound that features a pyridazine ring substituted with diphenyl and pyrimidinyl-piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones or ketoesters can yield pyridazine derivatives . The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of pyridazine, diphenyl, and pyrimidinyl-piperazinyl groups makes it a versatile scaffold for drug design and material science applications .

Properties

CAS No.

874657-90-6

Molecular Formula

C24H22N6

Molecular Weight

394.5 g/mol

IUPAC Name

4,6-diphenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C24H22N6/c1-3-8-19(9-4-1)21-18-22(20-10-5-2-6-11-20)27-28-23(21)29-14-16-30(17-15-29)24-25-12-7-13-26-24/h1-13,18H,14-17H2

InChI Key

YUGRWLHLWREHAP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CC=N5

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CC=N5

874657-90-6

Synonyms

4,6-diphenyl-3-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine
MW01-5-188WH

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-4,6-diphenylpyridazine (267 mg, 11.0 mmol), 1-(2-pyrimidyl)piperazine (656 mg, 4.0 mmol) in 3 ml of 1-BuOH was heated with stirring at 130 C for 3 days. The solvent was removed by evaporation in vacuo, the residue was treated with water to give a suspension. The solid was then filtered off, washed with water, dried over filter funnel in vacuo to give light pink solid. (320 mg, 0.81 mmol, yield 81.1%). ESI-MS: m/z 395.5 (M+H+). HRMS calcd 395.1979. found 395.1973. 1H NMR (CDCl3): d 8.329 (d, J=5.0, 2H), 8.101 (d, J=7.5, 2H), 7.734 (d, J=7.5, 2H), 7.655 (s, 1H), 7.509 (m, 6H), 6.530 (t, J=4.5, 1H), 3.836 (t, J=4.5, J=5.0, 4H), 3.394 (t, J=5.0, J=4.5, 4H).
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
656 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-BuOH
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-4,6-diphenylpyridazine (267 mg, 1.0 mmol), 1-(2-pyrimidyl)piperazine (656 mg, 4.0 mmol) 3 ml of 1-BuOH was heated with stirring at 130° C. for 3 days. The solvent was removed by evaporation in vacuo the residue was treated with water to give a suspension. The solid was then filtered off, washed with water, dried over filter funnel in vacuo to give light pink solid. (320 mg, 0.81=01, yield 81.1%). ESI-MS: m/z 395.5 (M+H+), HRMS calcd 395.1979. Found 395.1973; 1H NMR (CDCl3): d 8.329 (d, 2H), 8.101 (d, J=7.5, 2H), 7.734 (d, J=7.5, 2H), 7.655 (s, 1H), 70509 (m, 6H), 6.530 (t, J=4.5, 1H), 3.836 (1, J=4.5, J=5.0, 4H), 3.394 (t, J=5.0, J=4.5, 4H).
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-BuOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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